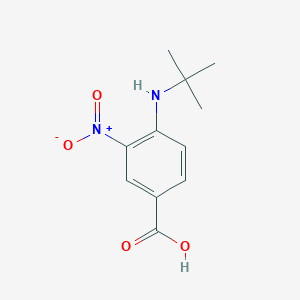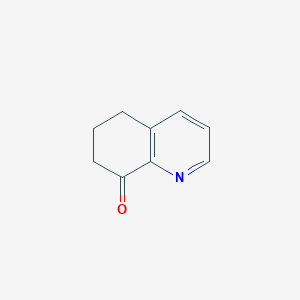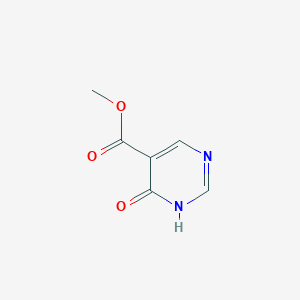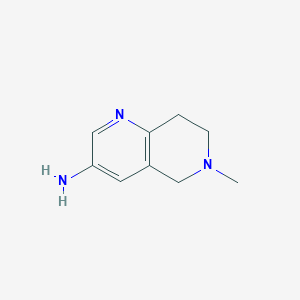![molecular formula C8H9NOS B1314784 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 197237-97-1](/img/structure/B1314784.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Descripción general
Descripción
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a compound with the molecular formula C7H9NS . It is also known by other names such as 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine and THIENO[3,2-C]PYRIDINE, 4,5,6,7-TETRAHYDRO- . This compound has a molecular weight of 139.22 g/mol .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines has been reported in the literature . The synthesis involves conventional techniques and the synthesized compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine can be represented by the InChI code1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Chemical Reactions Analysis
While specific chemical reactions involving 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde are not available, the compound 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has been used in the synthesis of aminopyrimidine derivatives, which are potent EGFR inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine include a molecular weight of 139.22 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has an XLogP3-AA value of 1, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Biological Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde Derivatives 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a critical heterocyclic nucleus with numerous derivatives synthesized and assessed for diverse biological activities, showing potent results in various models. Some analogs are significant for future drug development, with many existing drugs and molecules in clinical development featuring this nucleus as a core. The review details the chemical and biological aspects of these derivatives, emphasizing synthesis methods and biological activities over the last two decades (Sangshetti et al., 2014).
Chemical Synthesis Techniques
Innovative Synthetic Methods
Vilsmeier–Haack Reaction and Derivative Synthesis
6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were innovatively synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones through the Vilsmeier–Haack reaction. These carbaldehydes were utilized to create chalcone analogs and dipyrazolopyridines, showcasing a diverse application in heterocyclic chemistry (Quiroga et al., 2010).
Prasugrel Intermediate Synthesis
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate of Prasugrel, a novel antithrombotic drug, was achieved through a sequence of alkylation, oxidation, and deprotection reactions, indicating its crucial role in pharmaceutical development (Pan Xian-hua, 2011).
Modified Pictet-Spengler Reaction
An efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines was developed via a modified Pictet-Spengler reaction, highlighting the versatility of this compound in complex chemical reactions (Kitabatake et al., 2010).
Novel Chemical Structures and Applications
Exploration of New Chemical Structures Using this compound
Carbohydrate-Derived Oxime Ethers
A novel method of linking carbohydrates to aldehydes, including pyridine-2-carbaldehyde, was described, leading to the creation of new CN ligands resistant to hydrolysis. This development opens doors to numerous applications in chemical synthesis and pharmaceuticals (Brunner et al., 2001).
Quinone-fused Corroles
The compound served as a precursor in the synthesis of novel quinone-fused corrole derivatives through 1,3-dipolar cycloaddition reactions, indicating its role in creating complex molecular structures (Vale et al., 2007).
A1 Adenosine Receptor Modulators and Antagonists
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine were studied as potential allosteric modulators and antagonists for the A1 adenosine receptor, highlighting their significance in biochemical modulation and therapeutic applications (Aurelio et al., 2009).
Mecanismo De Acción
Target of Action
It is known that similar compounds are used as intermediates in the synthesis of anti-thrombotic drugs like clopidogrel .
Mode of Action
Related compounds have demonstrated inhibition of platelet aggregation and activation . This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde might interact with its targets to modulate these biological processes.
Pharmacokinetics
It is soluble in water and ethanol , which could potentially influence its bioavailability.
Result of Action
Related compounds have shown potent biological efficacy with minimal side effects , suggesting that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Análisis Bioquímico
Biochemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the aggregation of platelets, which is a critical process in thrombosis . Additionally, it has been found to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of tubulin polymerization by binding to the colchicine site, which is essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have indicated that its effects on cellular function can persist, with sustained inhibition of platelet aggregation and modulation of gene expression observed over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit platelet aggregation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications, enhancing its biochemical activity .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZHHLBAACQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474323 | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197237-97-1 | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)










